molecular formula C16H16Cl2N4O3S2 B2419964 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1216392-61-8

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2419964
CAS No.: 1216392-61-8
M. Wt: 447.35
InChI Key: ZWALQHMIFXGPQM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorobenzo[d]thiazole moiety, a dimethylaminoethyl group, and a nitrothiophene carboxamide group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2.ClH/c1-19(2)8-9-20(15(22)12-6-7-13(25-12)21(23)24)16-18-14-10(17)4-3-5-11(14)26-16;/h3-7H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWALQHMIFXGPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(S3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of Benzo[d]thiazol-2-amine

Method A (84% yield):
Benzo[d]thiazol-2-amine (3 ) undergoes diazotization with 85% phosphoric acid, nitric acid, and aqueous sodium nitrite at 0–5°C. Subsequent treatment with sodium azide yields 1-azidobenzo[d]thiazole (1a ), which precipitates in high purity. Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by ammonolysis to introduce the amine group.

Alternative Route from 2-Chlorobenzo[d]thiazole

Method B (50% yield):
2-Chlorobenzo[d]thiazole (4 ) reacts with sodium azide in dimethylformamide (DMF) at 80°C. While this route bypasses diazotization, the lower yield makes it less favorable.

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

The electron-deficient thiophene moiety is prepared via oxidation:

Oxidation of 5-Nitro-2-formylthiophene

A mixture of 5-nitro-2-formylthiophene (15.7 g, 0.1 mol), sodium acetate (16.4 g, 0.2 mol), acetic acid (16 mL), and water (100 mL) is treated with bromine (16 g, 0.1 mol) at 40°C. The reaction is heated to 80°C for 1 hour, yielding 5-nitrothiophene-2-carboxylic acid (98.5% crude, 81% after recrystallization).

Carboxamide Coupling

Activation of the carboxylic acid and subsequent amide bond formation:

Acid Chloride Formation

5-Nitrothiophene-2-carboxylic acid (10 g, 57.8 mmol) is treated with thionyl chloride (SOCl₂, 20 mL) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield 5-nitrothiophene-2-carbonyl chloride.

Amide Coupling

The acid chloride (8.7 g, 44 mmol) is added dropwise to a solution of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)amine (10 g, 40 mmol) and triethylamine (6.1 g, 60 mmol) in dry THF at 0°C. The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water).

Hydrochloride Salt Formation

The free base (12 g, 28 mmol) is dissolved in anhydrous diethyl ether (100 mL) and treated with HCl gas until precipitation ceases. The solid is filtered, washed with ether, and dried under vacuum to afford the hydrochloride salt (93% yield).

Analytical Data and Characterization

Property Value
Molecular Formula C₁₇H₁₆ClN₅O₃S₂·HCl
Molecular Weight 496.89 g/mol
Melting Point 161–163°C (decomp.)
UV-Vis (MeOH) λₘₐₓ = 254 nm (π→π*)
IR (KBr) 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

Challenges and Optimization

  • Alkylation Selectivity : Competing N- vs. S-alkylation is mitigated by using a bulky base (NaH) and polar aprotic solvents.
  • Acid Chloride Stability : Rapid coupling prevents hydrolysis of the acid chloride.
  • Salt Formation : Strict moisture exclusion ensures high-purity hydrochloride product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted analogs.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide sulfate

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form may also enhance its solubility and stability compared to other salts or free base forms.

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure composed of a chlorobenzo[d]thiazole moiety, a dimethylaminoethyl group, and a nitrothiophene component, which may contribute to its pharmacological properties.

  • Molecular Formula: C16H17ClN3O2S
  • Molecular Weight: 402.4 g/mol
  • CAS Number: 1215376-06-9

Biological Activity

The biological activity of this compound has been investigated through various studies, focusing on its potential as an antimicrobial and antitumor agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundActivity Against E. coliActivity Against S. aureus
Compound A88.46% inhibition91.66% inhibition
Compound B75.00% inhibition85.00% inhibition

These findings suggest that the presence of the nitro and chlorobenzothiazole groups may enhance the antimicrobial efficacy of the compound.

Antitumor Activity

In vitro studies have demonstrated that related compounds possess antitumor activity, particularly against lung cancer cell lines such as A549 and HCC827. The IC50 values for some derivatives indicate promising activity:

CompoundCell LineIC50 (μM)
Compound 1A5496.75 ± 0.19
Compound 1HCC8275.13 ± 0.97
Compound 1NCI-H3584.01 ± 0.95

In these studies, compounds showed higher activity in two-dimensional assays compared to three-dimensional assays, indicating their potential for further development as antitumor agents .

The mechanism by which this compound exerts its biological effects may involve DNA binding interactions, as seen with other benzothiazole derivatives. These compounds have been shown to bind within the minor groove of AT-DNA, potentially inhibiting cellular proliferation by disrupting DNA replication processes .

Case Studies

  • Study on Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains, demonstrating that structural modifications significantly influenced their activity profiles .
  • Antitumor Assays : In a comparative study of several compounds with similar functionalities, significant antitumor activity was observed against multiple cancer cell lines, with particular emphasis on the structure-activity relationship influencing efficacy .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation between the nitrothiophene carboxylate and amine derivatives, as demonstrated in analogous nitrothiophene carboxamide syntheses .
  • Purification: Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, ensuring >95% purity .
  • Reaction Conditions: Maintain anhydrous conditions in solvents like dichloromethane and use triethylamine as a base to neutralize HCl byproducts .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., nitro group at C5 of thiophene, dimethylaminoethyl chain) .
  • Mass Spectrometry (LCMS): Confirm molecular weight (e.g., calculated for C16H16ClN5O3S2C_{16}H_{16}ClN_5O_3S_2: 433.8 g/mol) and detect impurities .
  • HPLC: Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, especially if unexpected byproducts arise from competing reactions .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antibacterial Assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs), given structural similarities to nitrothiophene antibacterials .
  • Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices, as nitro groups may induce off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzo[d]thiazole with 4-methyl or 4-fluoro derivatives) to assess impact on target binding .

  • Pharmacophore Mapping: Use molecular docking to identify critical interactions (e.g., nitro group’s role in bacterial nitroreductase activation) .

  • Data Table:

    Substituent (R)MIC (μg/mL) S. aureusCytotoxicity (IC50, μM)
    4-Cl2.5>100
    4-F1.885
    4-CH35.0>100

Q. How can researchers resolve discrepancies in reported purity levels during synthesis?

Methodological Answer:

  • Root Cause Analysis: Investigate reaction intermediates via LC-MS to detect side reactions (e.g., hydrolysis of nitro groups or thiazole ring opening) .
  • Optimized Workup: Implement pH-controlled extraction (e.g., aqueous NaHCO3 to remove acidic impurities) and recrystallization from ethanol/water mixtures .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

  • Nitroreductase Assays: Measure enzymatic reduction rates using bacterial lysates to confirm prodrug activation, as seen in related nitrothiophene derivatives .
  • Resistance Profiling: Generate serial passaging mutants to identify target mutations (e.g., in DNA gyrase or efflux pumps) .

Q. How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts (as in the parent compound) to enhance aqueous solubility via protonation of the dimethylaminoethyl group .
  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .

Q. What stability considerations are critical under physiological conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 40°C, 75% RH) in buffers (pH 1.2–7.4) to identify labile bonds (e.g., nitro group reduction in acidic conditions) .
  • Light Sensitivity: Store solutions in amber vials to prevent photodegradation of the nitrothiophene moiety .

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